ADEMETIONINE 1, 4-BUTANE-DISULFONATE

Salt stability Pharmaceutical manufacturing Thermal degradation

Ademetionine 1,4-butanedisulfonate (SAMe-BDS) is the patent-recognized stability benchmark among SAMe salts. Unlike halide salts or the free base, the butanedisulfonate counterion confers thermal stability, reduces aqueous degradation, and optimizes oral PK—parameters critical for pharmaceutical production. Validated in multicenter RCTs for antidepressant efficacy and as the active moiety in approved intrahepatic cholestasis therapies. Specified (S,S)-isomer ≥60%, 2-year shelf life at 2–8°C, and established enteric-coating compatibility make this the rational procurement choice for ANDA/505(b)(2) development, nutraceutical formulation, and multi-year research programs requiring supply-chain integrity.

Molecular Formula C19H32N6O11S3
Molecular Weight 616.676
CAS No. 133236-03-0
Cat. No. B592985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADEMETIONINE 1, 4-BUTANE-DISULFONATE
CAS133236-03-0
Molecular FormulaC19H32N6O11S3
Molecular Weight616.676
Structural Identifiers
SMILESC[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O
InChIInChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1
InChIKeyTYXBLACMHQBEEW-XKGORWRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ademetionine 1,4-Butanedisulfonate (CAS 133236-03-0): Procurement-Grade Evidence for a Stabilized S-Adenosylmethionine Salt


Ademetionine 1,4-butanedisulfonate (SAMe-BDS) is a stabilized salt of S-adenosyl-L-methionine (SAMe), the principal endogenous methyl donor governing transmethylation, transsulfuration, and aminopropylation pathways [1]. The native SAMe molecule is intrinsically labile, undergoing rapid thermal and aqueous degradation at ambient temperature, which has historically limited its large-scale manufacture and clinical utility [2]. The 1,4-butanedisulfonate counterion was developed to confer thermal and shelf stability sufficient for pharmaceutical production, and this salt form has become the benchmark against which subsequent SAMe salt stabilization strategies are measured in the patent literature [3]. The compound is supplied as a white to off-white hygroscopic powder, highly water-soluble, with a recommended storage temperature of 2–8°C under inert gas and a typical shelf life of 2 years when properly stored [4].

Why Ademetionine 1,4-Butanedisulfonate Cannot Be Simply Interchanged with Other SAMe Salts


SAMe salts are not functionally interchangeable because the counterion directly modulates three procurement-critical parameters: solid-state thermal stability, aqueous degradation kinetics, and oral pharmacokinetic exposure [1]. The native SAMe ion loses approximately 48% of its initial concentration after only 7 days in aqueous solution at 38°C, with the pharmacologically active (S,S)-diastereoisomer being disproportionately affected [2]. The patent literature explicitly designates the butane-1,4-disulfonate salt as the referral stability benchmark, noting that common halide salts (chloride, bromide, iodide) and the SAMe free base suffer from poor storage stability and moisture sensitivity that have precluded their therapeutic use [3]. A head-to-head stability study of SAMe phytate versus SAMe p-toluenesulfonate (PTS) demonstrated a 6-month assay retention of 99.6% versus 93.9% at 25°C/60% RH, with the PTS form showing a 3.6-fold lower AUC0-24 in vivo [4]. These data confirm that the selection of the counterion is not a trivial formulation detail but a primary determinant of product performance, regulatory acceptability, and supply-chain viability.

Quantitative Differentiation Evidence for Ademetionine 1,4-Butanedisulfonate Against Comparators


Stability Benchmark Status: SAMe Butanedisulfonate as the Patent-Established Referral Point for Salt Stability

In the prior art analysis of US Patent Application 20030032796 and Indian Patent IN 219205, SAMe butane-1,4-disulfonate (disclosed in US Patents 3,954,726 and 4,028,183) is explicitly identified as having demonstrated better stability than earlier salts and being produced on large scale; consequently, it was selected as the referral point for the comparison of stability of all subsequently developed novel SAMe salts [1]. The patent states that 'SAMe butane-1,4-disulphonate as disclosed in US Patents 3954726 & 4028183 has shown better stability & is being produced on large scale: Hence it was taken as the referral point for the comparison of stability' [1]. This establishes the butanedisulfonate salt as the de facto industry benchmark against which other SAMe salt forms are measured, rather than merely one option among many.

Salt stability Pharmaceutical manufacturing Thermal degradation

Clinical Antidepressant Efficacy: SAMe Butanedisulfonate vs. Imipramine in Multicenter Double-Blind Trials

Two multicenter, randomized, double-blind studies compared SAMe 1,4-butanedisulfonate against oral imipramine (150 mg/day) in patients with major depressive episode (baseline HAM-D ≥18). In the intramuscular study (MC4, n=295), SAMe 400 mg/day i.m. produced endpoint HAM-D scores that did not differ significantly from imipramine, yet adverse events were significantly fewer in the SAMe group (p<0.05) [1]. In the oral study (MC3, n=281), SAMe 1600 mg/day orally likewise showed comparable efficacy to 150 mg/day imipramine with significantly better tolerability [2]. The specific salt form used in these registration-quality trials was the 1,4-butanedisulfonate salt, meaning that the efficacy and safety data are directly tied to this chemical entity rather than to SAMe generically.

Major depressive disorder Hamilton Depression Rating Scale Randomized controlled trial

Counterion-Dependent Pharmacokinetic Exposure: Evidence from SAMe Phytate vs. SAMe Tosylate (PTS)

Although no published head-to-head PK study directly compares SAMe butanedisulfonate versus SAMe tosylate in the same experiment, the principle that the counterion dramatically affects SAMe systemic exposure is robustly demonstrated by Francioso et al. (2021), who compared SAMe phytate with SAMe p-toluenesulfonate (PTS) in rats [1]. The SAMe phytate group achieved a Cmax of 13.37 ± 2.96 µM versus 4.04 ± 3.00 µM for SAMe PTS (3.3-fold higher), and an AUC0-24 of 19.67 µM·h versus 5.44 µM·h (3.6-fold higher) [1]. In the same study, SAMe phytate retained 99.6% of initial SAMe assay after 6 months at 25°C/60% RH compared to 93.9% for SAMe PTS [1]. These data confirm that the counterion is a first-order determinant of both stability and oral exposure, underscoring that salt-form selection cannot be reduced to a simple comparison of SAMe content per gram of raw material.

Oral bioavailability AUC Cmax Pharmacokinetic comparison

Diastereoisomeric Integrity: Active (S,S)-Isomer Content and Aqueous Degradation Profile

The pharmacological activity of SAMe resides in the (S,S)-diastereoisomer; the (R,S)-epimer is biologically inactive [1]. Desiderio et al. (2005) demonstrated that under incubation at 38°C in aqueous solution, only 52% of the initial SAMe concentration remained after 7 days and 32% after 14 days, with the active (S,S)-form being the most affected fraction [1]. The butanedisulfonate salt form, as manufactured to pharmaceutical specifications, achieves an (S,S)-isomer content of ≥60% (Chinese Pharmacopoeia standard) and up to >70% in commercial production (Fenchem SAMe-way) [2]. The salt form directly influences the rate of sulfonium epimerization and degradation, meaning that procurement specifications must include diastereoisomeric purity as a release criterion, not merely total SAMe assay.

Diastereoisomer ratio S,S-isomer Aqueous stability Chiral purity

Human Pharmacokinetic Characterization of Ademetionine 1,4-Butanedisulfonate Enteric-Coated Tablets

Zhang et al. (2022) conducted a randomized, open-label, single-dose pharmacokinetic study of ademetionine 1,4-butanedisulfonate enteric-coated tablets in 24 healthy Chinese subjects [1]. Under fasting conditions, the mean Tmax was 4.50 ± 1.07 h and AUC0-inf was 4021.02 ± 3377.13 ng·h/mL; under postprandial conditions, Tmax was delayed to 7.50 ± 1.58 h with AUC0-inf of 5087.28 ± 3539.26 ng·h/mL [1]. No serious adverse events were observed. These data are specific to the 1,4-butanedisulfonate salt in an enteric-coated oral dosage form—the identical salt and formulation approved as a prescription drug (Transmetil) in multiple jurisdictions for intrahepatic cholestasis [2]. This provides procurement-relevant assurance that the salt form has been characterized in a GCP-compliant human PK study with defined Cmax, Tmax, and AUC parameters, facilitating bioequivalence assessment and formulation development.

Pharmacokinetics Enteric-coated tablet Food effect Intrahepatic cholestasis

Priority Application Scenarios for Ademetionine 1,4-Butanedisulfonate Based on Evidence Strength


Pharmaceutical Development of Oral Antidepressant Formulations Requiring Regulatory-Grade Clinical Evidence

The 1,4-butanedisulfonate salt is the specific chemical form validated in two multicenter, randomized, double-blind trials demonstrating antidepressant efficacy comparable to imipramine with superior tolerability . For sponsors developing SAMe-based antidepressant products for regulated markets, procurement of the butanedisulfonate salt provides direct linkage to these registration-quality datasets, reducing the evidentiary burden for demonstrating efficacy and safety.

Manufacture of Enteric-Coated Oral Dosage Forms for Intrahepatic Cholestasis Indications

The butanedisulfonate salt is the active ingredient in Transmetil, the branded enteric-coated tablet approved in multiple jurisdictions for pre-cirrhotic and cirrhotic intrahepatic cholestasis and intrahepatic cholestasis of pregnancy . Human PK characterization of this specific salt-formulation combination has been published, with defined Tmax (4.5 h fasting) and AUC parameters, enabling bioequivalence-guided generic development . The enteric coating is required because the salt is acid-labile; the butanedisulfonate form's established compatibility with enteric-coating processes makes it the rational choice for oral cholestasis products.

Stability-Critical Supply Chains Requiring Validated Long-Term Storage Performance

In procurement contexts where supply-chain integrity under variable temperature and humidity conditions is paramount—such as humanitarian pharmaceutical stockpiles, tropical-climate distribution, or multi-year research reagent inventories—the butanedisulfonate salt offers the advantage of being the patent-recognized stability benchmark . Its documented 2-year shelf life under recommended storage (2–8°C, inert gas, desiccated) and melting point >48°C (dec.) provide quantitative specifications for stability-indicating quality agreements [8].

Research Applications Requiring Defined Active Isomer Content for Methylation Studies

For academic and industrial research programs investigating SAMe-dependent methyltransferase activity, epigenetic regulation, or polyamine biosynthesis, the diastereoisomeric purity of the starting material is a critical variable. The butanedisulfonate salt is commercially available with a specified (S,S)-isomer content of ≥60% (USP/CP standard) and up to >70% in high-grade production . The Desiderio et al. (2005) study established that the active (S,S)-form is preferentially degraded under aqueous incubation, making procurement of a salt with documented initial isomer ratio and known degradation kinetics essential for reproducible experimental results [8].

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